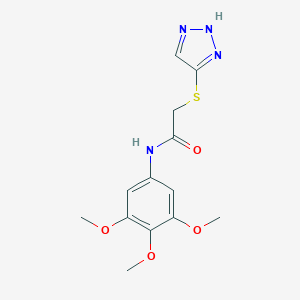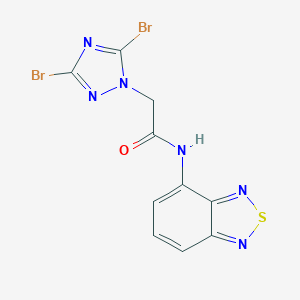![molecular formula C18H16N2O4 B498584 {2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid CAS No. 891449-08-4](/img/structure/B498584.png)
{2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of {2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid involves several steps. One common synthetic route includes the reaction of 4-acetylphenol with a suitable benzimidazole derivative under specific conditions to form the desired product. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, followed by purification steps such as recrystallization or chromatography to isolate the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
化学反应分析
{2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity .
科学研究应用
{2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
作用机制
The mechanism of action of {2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by interacting with receptor proteins, leading to changes in cellular signaling pathways .
相似化合物的比较
{2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid can be compared with other similar compounds, such as:
{2-[(4-hydroxyphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid: This compound has a hydroxyl group instead of an acetyl group, which may result in different chemical reactivity and biological activity.
{2-[(4-methoxyphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.
{2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid: The chloro group can enhance the compound’s stability and resistance to metabolic degradation
属性
IUPAC Name |
2-[2-[(4-acetylphenoxy)methyl]benzimidazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-12(21)13-6-8-14(9-7-13)24-11-17-19-15-4-2-3-5-16(15)20(17)10-18(22)23/h2-9H,10-11H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFVCYRSHFWKQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-chloro-4-methoxyphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B498501.png)
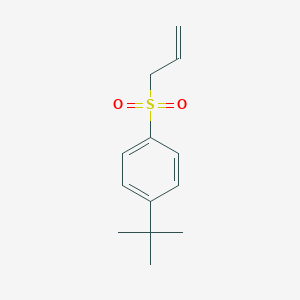
![N-(3,5-dimethoxyphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B498504.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B498505.png)
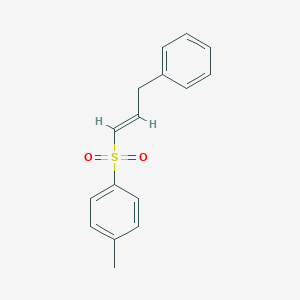
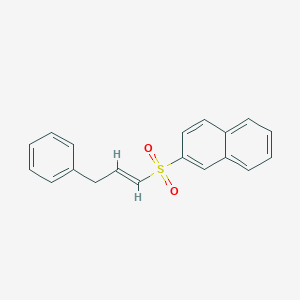
![1-Tert-butyl-4-[(3-phenyl-1-propenyl)sulfonyl]benzene](/img/structure/B498510.png)
![1-{5-[(2-aminophenyl)sulfanyl]-3-bromo-1H-1,2,4-triazol-1-yl}acetone](/img/structure/B498512.png)
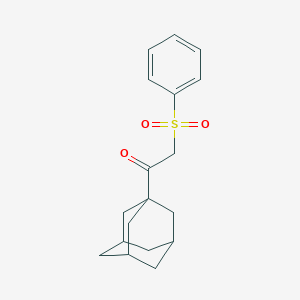
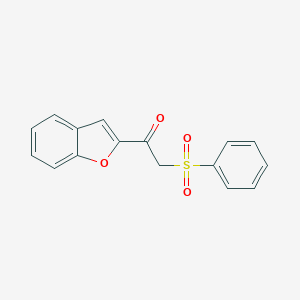
![2-[(1,1-Dioxido-1-benzothien-3-yl)sulfanyl]-5-(2-methyl-3-furyl)-1,3,4-oxadiazole](/img/structure/B498517.png)
![1-(4-{[2-(4-Morpholinyl)propyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B498518.png)
